Cas no 2098070-45-0 ((1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine)

(1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine is a fluorinated pyrazole derivative featuring a thiophene substituent, offering a unique structural motif for medicinal chemistry and drug discovery applications. The presence of the 2-fluoroethyl group enhances metabolic stability and bioavailability, while the thiophene ring contributes to π-stacking interactions, improving binding affinity in target systems. The primary amine functionality provides a versatile handle for further derivatization or conjugation. This compound is particularly valuable as a scaffold in the development of enzyme inhibitors or receptor modulators due to its balanced lipophilicity and electronic properties. Its well-defined synthetic route ensures reproducibility, making it a reliable intermediate for pharmaceutical research.
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine structure
2098070-45-0 structure
Product name:(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
CAS No:2098070-45-0
MF:C10H12FN3S
MW:225.2857837677
CID:5726687
PubChem ID:121211228

(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • 2098070-45-0
    • [2-(2-fluoroethyl)-5-thiophen-3-ylpyrazol-3-yl]methanamine
    • F2198-1096
    • (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
    • AKOS026721332
    • Inchi: 1S/C10H12FN3S/c11-2-3-14-9(6-12)5-10(13-14)8-1-4-15-7-8/h1,4-5,7H,2-3,6,12H2
    • InChI Key: KQEUQCYBJORXIB-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1C=C(CN)N(CCF)N=1

Computed Properties

  • Exact Mass: 225.07359673g/mol
  • Monoisotopic Mass: 225.07359673g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.1Ų
  • XLogP3: 0.7

(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
F119491-100mg
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1h-pyrazol-5-yl)methanamine
2098070-45-0
100mg
$ 115.00 2022-06-05
TRC
F119491-500mg
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1h-pyrazol-5-yl)methanamine
2098070-45-0
500mg
$ 435.00 2022-06-05
Life Chemicals
F2198-1096-0.25g
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
2098070-45-0 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F2198-1096-1g
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
2098070-45-0 95%+
1g
$466.0 2023-09-06
Life Chemicals
F2198-1096-2.5g
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
2098070-45-0 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F2198-1096-5g
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
2098070-45-0 95%+
5g
$1398.0 2023-09-06
Life Chemicals
F2198-1096-10g
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
2098070-45-0 95%+
10g
$1957.0 2023-09-06
Life Chemicals
F2198-1096-0.5g
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
2098070-45-0 95%+
0.5g
$442.0 2023-09-06
TRC
F119491-1g
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1h-pyrazol-5-yl)methanamine
2098070-45-0
1g
$ 660.00 2022-06-05

(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine Related Literature

Additional information on (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

Comprehensive Analysis of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine (CAS No. 2098070-45-0)

The compound 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine (CAS No. 2098070-45-0) is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its pyrazole core, combined with a thiophene moiety and a fluoroethyl side chain, makes it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, given its structural similarity to other bioactive molecules.

In recent years, the demand for novel heterocyclic compounds like 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine has surged, driven by advancements in high-throughput screening and computational drug design. This compound's fluorinated and thiophene-containing structure aligns with current trends in bioisosteric replacement, a strategy widely used to optimize drug properties such as solubility, metabolic stability, and target affinity. Its CAS No. 2098070-45-0 serves as a critical identifier for researchers sourcing this material for preclinical studies.

One of the most frequently searched questions about this compound revolves around its synthetic route and scalability. Organic chemists often explore multistep synthesis protocols involving Pd-catalyzed cross-coupling or nucleophilic substitution to introduce the fluoroethyl group. The thiophene ring, a common pharmacophore in CNS-active drugs, further enhances the molecule's appeal for neurological research. Discussions on platforms like ResearchGate and PubMed highlight its potential in addressing neurodegenerative disorders, though rigorous validation is still underway.

From a pharmacokinetic perspective, the amine functionality in 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine suggests possible protonation at physiological pH, influencing its blood-brain barrier permeability. This property is crucial for CNS drug development, a hot topic in 2024 as the pharmaceutical industry seeks solutions for Alzheimer's and Parkinson's diseases. Computational models predict moderate logP values, indicating balanced lipophilicity for cellular uptake without excessive accumulation.

The compound's crystal structure and solid-state properties are also under investigation, particularly for formulation development. X-ray diffraction studies of similar pyrazole derivatives reveal stable hydrogen-bonding networks, which could inform co-crystal engineering strategies. These aspects are vital for addressing drug delivery challenges—a recurring theme in FDA approval discussions.

In summary, 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine (CAS No. 2098070-45-0) represents a compelling case study in modern drug discovery. Its intersection with trending topics like fluorinated pharmaceuticals, neurotherapeutics, and computational ADMET prediction ensures its relevance in both academic and industrial settings. As synthetic methodologies evolve, this compound may emerge as a key player in next-generation small-molecule therapeutics.

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